An In-depth Technical Guide to Fmoc-D-Leu-OH: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Fmoc-D-Leu-OH: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Leu-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-D-leucine, is a pivotal building block in modern peptide synthesis and drug discovery. As a derivative of the natural amino acid D-leucine, it incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group on its α-amino group. This strategic protection allows for its use in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides and proteins in a controlled, stepwise manner. The D-configuration of the leucine residue is of particular interest in the design of peptidomimetics and peptide-based therapeutics with enhanced stability against enzymatic degradation. This guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to Fmoc-D-Leu-OH.
Chemical Structure and Properties
Fmoc-D-Leu-OH is characterized by the bulky, UV-active Fmoc group attached to the D-enantiomer of leucine. This structure confers specific chemical and physical properties that are essential for its application in peptide synthesis.[1]
Table 1: Chemical and Physical Properties of Fmoc-D-Leu-OH
| Property | Value | References |
| IUPAC Name | (2R)-2-[(fluoren-9-ylmethoxy)carbonylamino]-4-methylpentanoic acid | [1] |
| Synonyms | N-α-Fmoc-D-leucine, (R)-Fmoc-2-amino-4-methylpentanoic acid | [1] |
| CAS Number | 114360-54-2 | [1] |
| Molecular Formula | C₂₁H₂₃NO₄ | [1] |
| Molecular Weight | 353.41 g/mol | |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | 148 - 163 °C | [1] |
| Optical Rotation | [α]²⁰/D +25 ±2°, c = 1% in DMF | [1] |
| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Insoluble in water. | [2][3] |
| Storage | 2-8°C, keep in a dark and dry place | [4] |
Table 2: Spectroscopic Data of Fmoc-L-Leu-OH *
| Technique | Data |
| ¹H NMR | (Spectrum for L-isomer) A ¹H NMR spectrum of Fmoc-L-Leu-OH is available.[5] |
| ¹³C NMR | (Spectrum for L-isomer) A ¹³C NMR spectrum of Fmoc-L-Leu-OH is available.[6] |
| Mass Spectrometry | (Data for L-isomer) Molecular Ion: 353 m/z.[7] |
| FT-IR | (Data for L-isomer) An FT-IR spectrum of Fmoc-L-Leu-OH is available. |
Note: The spectroscopic data presented is for the L-isomer (Fmoc-L-Leu-OH). The spectra for the D-isomer (Fmoc-D-Leu-OH) are expected to be virtually identical. The most significant difference between the two enantiomers is the sign of the specific optical rotation.
Experimental Protocols
The primary application of Fmoc-D-Leu-OH is in solid-phase peptide synthesis (SPPS). The following is a detailed protocol for the coupling of Fmoc-D-Leu-OH to a growing peptide chain on a solid support.
Protocol: Coupling of Fmoc-D-Leu-OH in Solid-Phase Peptide Synthesis
1. Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
Fmoc-D-Leu-OH
-
Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or an equivalent coupling agent.
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Solvents:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
-
Reaction vessel for SPPS
-
Shaker or vortexer
2. Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 20 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove residual piperidine and byproducts.
-
-
Activation of Fmoc-D-Leu-OH:
-
In a separate vial, dissolve Fmoc-D-Leu-OH (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Allow the mixture to stand for a few minutes to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Add the activated Fmoc-D-Leu-OH solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours to facilitate the coupling reaction and the formation of the peptide bond.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional but Recommended):
-
A small sample of the resin can be subjected to a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling reaction. A negative Kaiser test (beads remain colorless or yellow) signifies a complete reaction.
-
This cycle of deprotection, activation, and coupling is repeated with subsequent Fmoc-protected amino acids until the desired peptide sequence is assembled.
Mandatory Visualizations
The following diagrams illustrate key workflows involving Fmoc-D-Leu-OH.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow using Fmoc-D-Leu-OH.
Caption: Experimental Workflow for Purity Analysis of Fmoc-D-Leu-OH by HPLC.
Applications in Research and Drug Development
Fmoc-D-Leu-OH is a valuable reagent in several areas of scientific research and development:
-
Peptide Synthesis: It is a fundamental component for the synthesis of peptides containing D-leucine residues. These peptides are often designed to have increased resistance to proteolysis, leading to longer in vivo half-lives.[1]
-
Drug Development: The incorporation of D-amino acids, such as D-leucine, is a common strategy in the design of peptide-based drugs to improve their pharmacological properties. Fmoc-D-Leu-OH is therefore crucial in the development of therapeutic peptides with enhanced efficacy and stability.[1]
-
Biotechnology and Biochemistry: In biotechnology, it is used in the production of various bioactive compounds and for creating specific peptide sequences for a wide range of research applications.[1]
-
Medicinal Chemistry: Its use extends to medicinal chemistry for exploring new therapeutic strategies and in the design of drug candidates that target specific biological pathways.[1]
Conclusion
Fmoc-D-Leu-OH is an indispensable tool for chemists and biologists engaged in peptide research and drug discovery. Its well-defined chemical properties and the robust protocols for its use in solid-phase peptide synthesis have made it a staple reagent in both academic and industrial laboratories. The ability to introduce D-leucine into peptide sequences opens up avenues for the creation of novel and more potent therapeutic agents. This guide provides the foundational knowledge required for the effective utilization of Fmoc-D-Leu-OH in these endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. 114360-54-2|Fmoc-D-Leu-OH|BLD Pharm [bldpharm.com]
- 5. Fmoc-Leu-OH(35661-60-0) 1H NMR spectrum [chemicalbook.com]
- 6. Fmoc-Leu-OH(35661-60-0) 13C NMR spectrum [chemicalbook.com]
- 7. Fmoc-leucine | C21H23NO4 | CID 1549133 - PubChem [pubchem.ncbi.nlm.nih.gov]
